molecular formula C16H16O3 B5538041 3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one

3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5538041
M. Wt: 256.30 g/mol
InChI Key: XDCKPFUXVWLBLN-UHFFFAOYSA-N
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Description

3,9-Dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a chemical compound with the molecular formula C16H16O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a furocoumarin derivative as a starting material, which undergoes cyclization in the presence of a strong acid or base . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,9-Dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3,9-Dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its propyl group at the 5-position and dimethyl groups at the 3- and 9-positions differentiate it from other furochromenones, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .

Properties

IUPAC Name

3,9-dimethyl-5-propylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-4-5-11-6-14(17)19-16-10(3)15-12(7-13(11)16)9(2)8-18-15/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCKPFUXVWLBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=C3C(=COC3=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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